REACTION_CXSMILES
|
[OH2:1].[CH2:2]([CH:5]1[CH2:10][C:9](=[O:11])[O:8][C:6]1=[O:7])[CH:3]=[CH2:4]>>[CH2:2]([CH:5]([CH2:10][C:9]([OH:8])=[O:11])[C:6]([OH:1])=[O:7])[CH:3]=[CH2:4]
|
Name
|
|
Quantity
|
321 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
42.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)C1C(=O)OC(C1)=O
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring the reaction solution at 30 C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove oxygen
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution heated to 110 C overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the volatiles removed from a sample
|
Type
|
CUSTOM
|
Details
|
to prepare for FTIR analysis
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by vacuum transfer
|
Type
|
TEMPERATURE
|
Details
|
The reaction flask temperature was maintained with a temperature controller
|
Type
|
CUSTOM
|
Details
|
thermocouple placed between the heating mantle and reaction flask
|
Type
|
CUSTOM
|
Details
|
to facilitate drying
|
Type
|
CUSTOM
|
Details
|
After the majority of the water had been removed
|
Type
|
CUSTOM
|
Details
|
a pressure <20 mtorr overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 352 mmol | |
AMOUNT: MASS | 55.6 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |